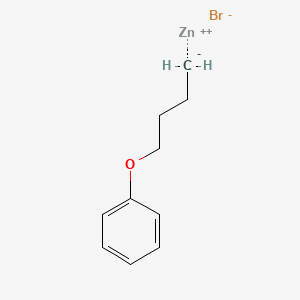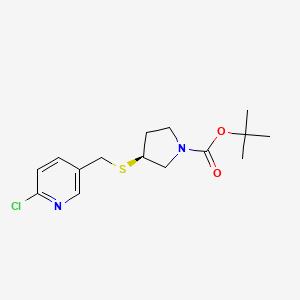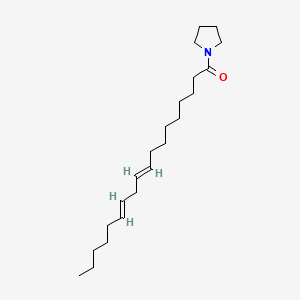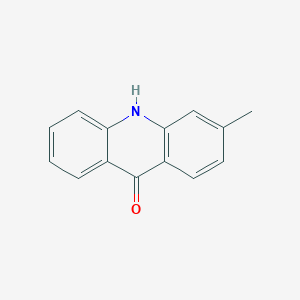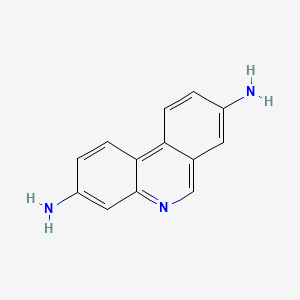![molecular formula C9H11N3O B13969913 O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole moieties, creating a bicyclic structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its stability and biological activity .
Méthodes De Préparation
The synthesis of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves several steps. One common method is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the aminooxy and methyl groups. Various catalysts and reaction conditions can be employed, such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), sulfamic acid, and oxidizing agents like PhI(OAc)2 .
Analyse Des Réactions Chimiques
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: This compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mécanisme D'action
The mechanism of action of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, disrupting cell division in parasitic nematodes. This selective toxicity makes them effective antiparasitic agents .
Comparaison Avec Des Composés Similaires
BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- can be compared with other benzimidazole derivatives such as:
2-Benzyl benzimidazole: Known for its opioid-like effects.
Albendazole, Mebendazole: Used as anthelmintic agents.
Omeprazole, Pimobendan: Used in the treatment of peptic ulcers and heart failure, respectively .
This compound stands out due to its unique functional groups, which confer specific reactivity and biological activity, making it a valuable molecule in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
O-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10/h2-5H,6,10H2,1H3 |
Clé InChI |
FWOFPXVVUMLSCV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
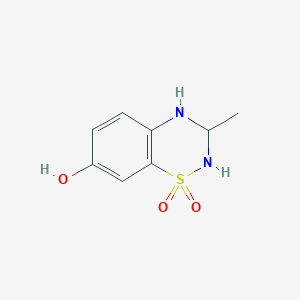

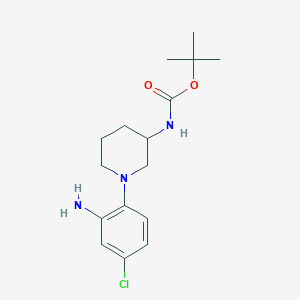
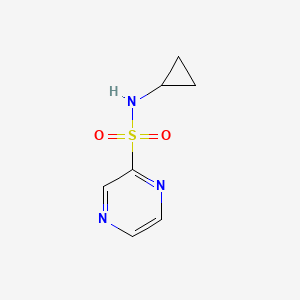


![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
